(3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
CAS No.: 1861408-13-0
Cat. No.: VC3137145
Molecular Formula: C12H15F2NO
Molecular Weight: 227.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1861408-13-0 |
|---|---|
| Molecular Formula | C12H15F2NO |
| Molecular Weight | 227.25 g/mol |
| IUPAC Name | [3-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine |
| Standard InChI | InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,10H,5-8,15H2 |
| Standard InChI Key | IZWJSLBACCBNQB-UHFFFAOYSA-N |
| SMILES | C1C(CC1(F)F)COC2=CC=CC(=C2)CN |
| Canonical SMILES | C1C(CC1(F)F)COC2=CC=CC(=C2)CN |
Introduction
The compound is formally known by its IUPAC name [3-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine, which systematically describes its chemical structure according to international naming conventions. In addition to its IUPAC designation, the compound is indexed in chemical databases using various identification systems that enable researchers to locate and reference it accurately .
Table 1: Primary Identifiers for (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
| Identifier Type | Value |
|---|---|
| CAS Number | 1861408-13-0 |
| IUPAC Name | [3-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine |
| PubChem CID | 121208161 |
| Standard InChI | InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,10H,5-8,15H2 |
| Standard InChIKey | IZWJSLBACCBNQB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(F)F)COC2=CC=CC(=C2)CN |
Structural Characteristics and Molecular Properties
The molecular architecture of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine consists of several key structural elements that define its chemical behavior and potential interactions with biological systems. The central feature is a phenyl ring substituted with a methanamine group at one position and a difluorocyclobutylmethoxy group at another, creating a molecule with both lipophilic and hydrophilic regions that may contribute to its biological activity profile .
Chemical Composition and Molecular Weight
The compound has a molecular formula of C12H15F2NO, indicating its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in specific proportions. With a calculated molecular weight of 227.25 g/mol, this compound falls within the typical range for small molecule pharmaceutical candidates, potentially facilitating its investigation for drug development purposes .
Structural Features and Functional Groups
The structural arrangement of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine includes several noteworthy features that contribute to its chemical properties and potential biological activities:
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A 3,3-difluorocyclobutyl group that introduces fluorine atoms, known for their ability to enhance metabolic stability and binding selectivity in drug candidates
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A methoxy linkage connecting the cyclobutyl group to the aromatic ring
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A meta-substituted phenyl ring that provides a rigid scaffold
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A methanamine group that can participate in hydrogen bonding and acid-base interactions
These structural elements collectively determine the compound's three-dimensional configuration and its potential interactions with biological targets .
Physicochemical Parameters
Understanding the physicochemical properties of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is essential for predicting its behavior in biological systems and for designing effective synthesis and formulation strategies. The compound exhibits a balance of lipophilic and hydrophilic characteristics that influence its solubility, membrane permeability, and other pharmaceutically relevant properties .
Table 2: Physicochemical Properties of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 227.25 g/mol | Favorable for oral bioavailability (< 500 g/mol) |
| XLogP3-AA | 2.2 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Potential for H-bond donation in molecular interactions |
| Hydrogen Bond Acceptor Count | 4 | Multiple sites for accepting H-bonds |
| Rotatable Bond Count | 4 | Moderate molecular flexibility |
| Exact Mass | 227.11217043 Da | Precise mass for analytical identification |
Chemical Reactivity and Stability
The chemical reactivity of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is determined by its functional groups and their arrangement within the molecular structure. Understanding these reactivity patterns is important for handling, storage, and potential chemical modifications of the compound for research or development purposes .
Reactive Centers and Chemical Behavior
Several functional groups in (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine can participate in chemical reactions:
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The primary amine group (methanamine) can undergo typical amine reactions including nucleophilic substitutions, acylations, and condensations with carbonyl compounds
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The ether linkage provides stability but could potentially be cleaved under strongly acidic conditions
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The difluorocyclobutyl moiety introduces stability through the carbon-fluorine bonds, which are generally resistant to metabolic transformations
These reactive centers must be considered when designing chemical reactions involving this compound or when evaluating its stability under various conditions .
Analytical Methods for Identification and Quantification
Accurate identification and quantification of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine are essential for research applications, quality control, and potential development activities. Various analytical techniques can be employed to characterize this compound and determine its purity and concentration in samples .
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the structural features and purity of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine:
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Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, can confirm the structural arrangement and provide evidence of compound identity
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Infrared (IR) spectroscopy can identify characteristic functional groups including the amine, ether, and carbon-fluorine bonds
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UV-visible spectroscopy may provide information about the aromatic system and potential chromophores
These spectroscopic methods, used in combination, create a comprehensive analytical profile that can serve as a reference for compound identification .
Chromatographic Techniques
Chromatographic methods are valuable for both qualitative identification and quantitative analysis of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine:
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High-Performance Liquid Chromatography (HPLC) can separate and quantify the compound in mixtures
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Gas Chromatography (GC), potentially with derivatization due to the amine functionality, can provide high-resolution separation
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Thin-Layer Chromatography (TLC) offers a simple method for monitoring reactions and initial purity assessments
These techniques, often coupled with mass spectrometry or other detection methods, enable precise determination of compound identity and purity .
Future Research Directions
The study of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine presents several promising avenues for future research that could expand our understanding of its properties and potential applications. These research directions span from fundamental chemical investigations to applied studies in medicinal chemistry and drug development.
Structure Optimization Studies
Systematic modification of the (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine structure could lead to derivatives with enhanced properties for specific applications:
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Variation in the position and number of fluorine atoms to optimize electronic properties and metabolic stability
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Modification of the linker between the cyclobutyl and phenyl groups to alter flexibility and binding geometry
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Substitution on the phenyl ring to explore electronic effects and introduce additional binding interactions
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Functionalization of the amine group to create amides, sulfonamides, or other derivatives with potentially improved properties
These structural modifications could be guided by computational modeling and evaluation of structure-activity relationships as they emerge from biological testing.
Expansion of Biological Evaluation
Comprehensive biological assessment of (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine and its derivatives would provide valuable insights into their potential applications:
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Screening against panels of enzymes, receptors, and other biological targets to identify activity profiles
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Evaluation of pharmacokinetic properties including absorption, distribution, metabolism, and excretion
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Assessment of toxicological parameters to determine safety profiles
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Investigation of specific disease models where the compound's structural features suggest potential therapeutic value
These biological studies would complement the chemical investigations to create a more complete understanding of the compound's potential.
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